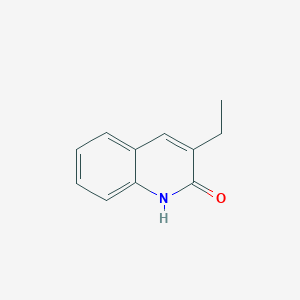

3-Ethylquinolin-2(1H)-one

描述

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. This class of molecules is of paramount importance in medicinal chemistry, with approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) containing a nitrogen heterocycle. openmedicinalchemistryjournal.comrsc.org Their prevalence can be attributed to several key factors. The presence of nitrogen atoms often imparts favorable physicochemical properties, such as improved stability and solubility, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. rsc.org

Furthermore, the nitrogen atoms in these rings can participate in hydrogen bonding, a fundamental interaction in biological systems. rsc.orgmdpi.com This ability to form hydrogen bonds with biological macromolecules like proteins and nucleic acids allows for specific and high-affinity binding to therapeutic targets. mdpi.com Many nitrogen-containing heterocycles are found in natural products with potent biological activities, including well-known alkaloids like morphine, quinine (B1679958), and nicotine, as well as essential vitamins and hormones. openmedicinalchemistryjournal.comrsc.orgmdpi.com This natural precedent has inspired chemists to synthesize a vast library of novel nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comrsc.orgijsrtjournal.com

The Quinolinone Nucleus as a Privileged and Multipurpose Scaffold

Within the broad family of nitrogen-containing heterocycles, the quinoline (B57606) and its oxidized derivative, quinolin-2(1H)-one (also known as carbostyril), represent a "privileged scaffold." nih.govscispace.comresearchgate.net A privileged scaffold is a molecular framework that is able to bind to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of a variety of therapeutic agents. The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a rigid and planar structure that can be readily modified with various substituents to fine-tune its biological activity. mdpi.comorientjchem.org

The quinolinone nucleus, in particular, has garnered significant attention in medicinal chemistry. The presence of the lactam (a cyclic amide) functionality in the quinolin-2(1H)-one structure introduces a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl group), further enhancing its potential for molecular recognition. nih.gov This versatile scaffold has been successfully incorporated into a multitude of biologically active compounds, demonstrating its broad utility in drug design and development. nih.govorientjchem.org

Broad Pharmacological Potential of Quinoline and Quinolinone Derivatives in Drug Development

The quinoline and quinolinone scaffolds are associated with an extensive range of pharmacological activities. orientjchem.org Historically, quinoline derivatives have been at the forefront of the fight against malaria, with quinine being one of the earliest and most effective treatments. rsc.orgymerdigital.com This has led to the development of synthetic antimalarial drugs such as chloroquine (B1663885) and mefloquine. rsc.org

Beyond their antimalarial properties, quinoline and quinolinone derivatives have demonstrated significant potential in several other therapeutic areas. rsc.orgorientjchem.orgresearchgate.net They are being extensively investigated for their:

Anticancer activity: Many quinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines by mechanisms such as DNA binding and inhibition of key enzymes involved in cell proliferation. rsc.orgscispace.comorientjchem.orgresearchgate.netinnovareacademics.in

Antimicrobial activity: The quinoline scaffold is a key component of several antibacterial and antifungal agents. rsc.orgymerdigital.com Fluoroquinolone antibiotics, such as ciprofloxacin, are a prominent example.

Anti-inflammatory activity: Certain quinoline derivatives have shown promise as anti-inflammatory agents. rsc.org

Antiviral activity: The antiviral potential of quinoline derivatives, including against HIV, is an active area of research. rsc.org

Other activities: The versatility of the quinoline nucleus extends to a wide array of other pharmacological effects, including antioxidant, anticonvulsant, and cardiotonic properties. orientjchem.orgymerdigital.comresearchgate.net

The ability to introduce a wide variety of substituents at different positions on the quinoline ring allows for the modulation of its pharmacological profile, making it a highly adaptable scaffold for drug discovery. orientjchem.orgresearchgate.net

Research Focus on 3-Ethylquinolin-2(1H)-one and its Analogues

Given the broad therapeutic potential of the quinolinone scaffold, research has increasingly focused on specific substituted derivatives to explore their unique biological activities. One such compound that has garnered interest is This compound . The introduction of an ethyl group at the 3-position of the quinolinone ring can significantly influence its steric and electronic properties, potentially leading to novel pharmacological profiles.

Structure

3D Structure

属性

IUPAC Name |

3-ethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h3-7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDLXVLSONJZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497255 | |

| Record name | 3-Ethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-31-4 | |

| Record name | 3-Ethyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylquinolin 2 1h One and Its Analogues

Classical and Conventional Synthetic Routes to Quinolin-2(1H)-ones

The foundational methods for synthesizing quinolin-2(1H)-ones often rely on intramolecular cyclization reactions of appropriately substituted acyclic precursors. These routes, while historically significant, typically require harsh reaction conditions.

Camps' Cyclization Reactions for Quinolinone Formation

The Camps' Cyclization, first reported by Rudolf Camps in 1899, is a cornerstone in quinolinone synthesis. mdpi.comwikipedia.org This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone or a related N-acylaryl amide. mdpi.comwikipedia.org Depending on the structure of the starting material and the reaction conditions, the cyclization can proceed via two distinct pathways, yielding either a quinolin-4-one or a quinolin-2-one. mdpi.com

The formation of the quinolin-2(1H)-one isomer occurs through the deprotonation of the α-carbon of the amide's acyl group, which generates an enolate. This enolate then undergoes an intramolecular attack on the ketone carbonyl group. The subsequent elimination of a water molecule from the resulting alcohol intermediate affords the final quinolin-2(1H)-one product. mdpi.com The choice of base and solvent is critical in directing the regioselectivity of the cyclization. researchgate.net If the ketone portion of the molecule is unable to enolize (e.g., when it is an aromatic ketone), the reaction exclusively yields the quinolin-2(1H)-one. researchgate.net

Table 1: Overview of Camps' Cyclization for Quinolin-2(1H)-one Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Aldol-type Condensation |

| Precursor | o-Acylaminoacetophenone or N-acylaryl amide |

| Reagent | Base (e.g., NaOH, EtONa) |

| Product(s) | Quinolin-2(1H)-one and/or Quinolin-4(1H)-one |

| Key Step for 2-one | Formation of an enolate from the amide's acyl group |

Synthetic Protocols Involving N-Acylaryl Amides

The versatility and success of the Camps' Cyclization are intrinsically linked to the accessibility of the N-acylaryl amide precursors. mdpi.com These crucial starting materials can be readily prepared through several standard organic transformations. A common method involves the condensation of a 2-aminoacetophenone (B1585202) with an appropriate acid chloride or anhydride. mdpi.com Alternatively, Friedel-Crafts acylation of anilides can be employed to introduce the necessary keto group at the ortho position. mdpi.com

The structure of the N-acylaryl amide is the primary determinant of the cyclization's outcome. researchgate.netresearchgate.net For the specific synthesis of 3-substituted quinolin-2(1H)-ones, such as 3-ethylquinolin-2(1H)-one, the protocol would necessitate starting with an N-(2-acylaryl)propanamide. The cyclization conditions, particularly the base used, must be carefully selected to favor deprotonation at the methylene (B1212753) group of the propanamide moiety over other potential sites. researchgate.net Hydrolysis of the amide precursor is a potential side reaction that can compete with the desired cyclization, especially under harsh conditions. researchgate.net

Modern and Advanced Synthesis Strategies for Quinolin-2(1H)-one Derivatives

Contemporary approaches to quinolin-2(1H)-one synthesis increasingly utilize transition metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. researchgate.net

Transition Metal-Catalyzed Synthetic Approaches

Catalysis by gold, copper, and cobalt has opened new avenues for constructing the quinolinone ring system through novel annulation and cyclization strategies. rsc.orgthieme-connect.comresearchgate.net

Gold catalysis has emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles, including quinolines and their derivatives. researchgate.netrsc.org Gold catalysts are particularly effective at activating carbon-carbon triple bonds, facilitating a range of annulation reactions under mild conditions. researchgate.net One such strategy involves the gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles. rsc.org This reaction is believed to proceed via an initial 6-endo-dig azide-yne cyclization, which is a testament to the unique reactivity imparted by the gold catalyst. rsc.org These methods offer significant advantages, including milder conditions and the ability to access complex substitution patterns that are challenging to obtain through traditional syntheses. researchgate.net

Table 2: Examples of Gold-Catalyzed Reactions for Quinolone-related Scaffolds

| Reaction Type | Starting Materials | Catalyst System | Key Feature | Ref. |

|---|---|---|---|---|

| Dual Annulation | Azide-tethered internal alkynes, Nitriles | Gold catalyst | Forms oxazolo[4,5-c]quinolines, convertible to quinolones | rsc.org |

Copper and cobalt catalysts provide alternative, often more economical, pathways to quinolin-2(1H)-ones and their derivatives, frequently operating through unique mechanisms.

Copper-Catalyzed Syntheses: Copper catalysis has been effectively integrated into modern adaptations of classical reactions. A prominent example is a two-step sequence for preparing 2-aryl-4-quinolones that begins with a copper-catalyzed amidation of an o-halophenone. This is followed by a base-mediated Camps cyclization of the resulting N-(2-ketoaryl)amide intermediate. researchgate.netrsc.org This approach avoids the direct acylation of anilines and expands the substrate scope. Other novel copper-catalyzed methods include the cascade addition/cyclization of o-cyanoarylacrylamides, which proceeds through a radical-mediated pathway to form phosphonylated quinoline-2,4(1H,3H)-diones. rsc.orgnih.gov Another strategy involves the copper-catalyzed aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones, followed by cyclization and oxidation to yield 3-carbonyl-4-quinolones. nih.govorganic-chemistry.org

Cobalt-Catalyzed Syntheses: Cobalt-catalyzed reactions offer distinct pathways, often involving radical intermediates or carbonylative cyclizations. One reported method is the cobalt salt-catalyzed carbocyclization of α-bromo-N-phenylacetamide derivatives. thieme-connect.com This process is proposed to involve a cobalt(II)-mediated single electron transfer to form a carbamoylmethyl radical, which then undergoes cyclization to afford the quinolin-2(1H)-one ring. thieme-connect.com More recently, cobalt-catalyzed carbonylative cyclization of N-(2-Vinylphenyl)nicotinamides has been developed to access (NH)-quinolin-2(1H)-ones. dntb.gov.ua Another approach utilizes a Co(III) catalyst for the C-H activation and cyclization of anilines with alkynes, where DMSO serves as both the solvent and a C₁ building block to form the quinoline (B57606) core. acs.org

Table 3: Examples of Copper and Cobalt-Catalyzed Quinolone Syntheses

| Metal | Reaction Type | Precursors | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|---|

| Copper | Amidation/Camps Cyclization | o-Halophenones, Amides | CuI, diamine ligand, base | 2-Aryl-4-quinolones | researchgate.net |

| Copper | Cascade Addition/Cyclization | o-Cyanoarylacrylamide | Cu catalyst | Phosphonylated quinoline-2,4(1H,3H)-diones | rsc.orgnih.gov |

| Cobalt | Radical Carbocyclization | α-Bromo-N-phenylacetamide derivatives | Cobalt(II) salt, t-BuOOH | Substituted quinolin-2(1H)-ones | thieme-connect.com |

| Cobalt | Carbonylative Cyclization | N-(2-Vinylphenyl)nicotinamides | Cobalt catalyst | (NH)-Quinolin-2(1H)-ones | dntb.gov.ua |

| Cobalt | C-H Activation/Cyclization | Anilines, Alkynes | Co(III) catalyst, DMSO | Substituted quinolines | acs.org |

Multicomponent Reactions (MCRs) for Quinoline Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinolines in a single step from multiple starting materials. researchgate.net Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed to construct diverse quinoline scaffolds. researchgate.net These reactions are advantageous for creating structural diversity by allowing the tailored introduction of various functional groups. researchgate.netnih.gov

For instance, a one-pot, three-component reaction using anilines, aryl aldehydes, and styrene (B11656) oxides with a copper(II) triflate catalyst can efficiently produce 2,3-diarylquinoline derivatives. researchgate.net Another example involves the reaction of anilines, aldehydes, and ferrocenyl acetylene (B1199291) in water with p-toluenesulfonic acid as a catalyst to yield 4-ferrocenyl quinoline derivatives. tandfonline.com The development of novel MCRs continues to be a promising avenue for the rapid and efficient synthesis of valuable quinoline-based compounds. nih.gov

A notable MCR strategy for constructing a pyrrolo[1,2-a]quinoline (B3350903) skeleton involves a one-pot domino reaction of 3-aryl-1-azaaryl-prop-2-en-1-one, 1,3-cyclohexanedione (B196179) or its derivatives, and (pyridin-2-yl)methanamine or (pyrizin-2-yl)methanamine. nih.gov This method can generate five new sigma bonds and five stereocenters in a single operation. nih.gov

Oxidative Annulation Strategies for Quinoline Synthesis

Oxidative annulation has emerged as a powerful strategy for quinoline synthesis, often involving transition-metal catalysis. mdpi.comsnnu.edu.cn These methods typically proceed through the activation of C-H bonds, offering a direct and atom-economic route to quinoline derivatives. snnu.edu.cn

Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes, for example, allows for the direct synthesis of quinolines through a twofold C-H activation process. snnu.edu.cn The selectivity of this reaction can be dependent on the oxidant used, with Cu(OAc)2 often favoring the desired quinoline product. snnu.edu.cn Copper-catalyzed oxidative annulation reactions have also been developed. For instance, a Cu(0)-catalyzed [3 + 2 + 1] annulation between anthranils and phenylacetaldehydes, using dioxygen as the terminal oxidant, provides an efficient route to 8-acylquinolines. mdpi.com Similarly, a copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils can yield 2,3-diaroylquinolines. mdpi.com

More recently, a sequential strategy involving a CeO2-catalyzed oxidative annulation followed by DDQ-mediated dehydrogenation and N-demethylation has been developed for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. rsc.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has gained traction as a green chemistry technique that can significantly reduce reaction times, improve yields, and sometimes enhance selectivity compared to conventional heating methods. nih.govanton-paar.comscielo.org.za This technology has been successfully applied to the synthesis of quinoline and quinolinone derivatives.

For example, a fast and efficient microwave-assisted synthesis of ethyl-quinolon-4-one-3-carboxylates has been developed, which involves the cyclization of aminomethylenemalonate intermediates. conicet.gov.ar This one-pot procedure offers a significant advantage over classical methods that often require prolonged heating in high-boiling solvents. conicet.gov.ar The subsequent hydrolysis of these esters to the corresponding carboxylic acids can also be rapidly achieved under microwave irradiation. conicet.gov.ar

In another application, microwave irradiation was used to synthesize 2-(1H)-quinolinone compounds from quinoline raw materials and water, with 2-chloroacetate or 2-bromoacetate acting as a reaction promoter. google.com This method is noted for its short reaction time, high selectivity, and good yield. google.com For instance, 6-fluoro-2-(1H)-quinolinone was obtained in 92% yield after just 30 minutes of microwave irradiation. google.com

Derivatization and Functionalization Strategies for the this compound Core

The this compound core is a versatile scaffold that allows for various chemical modifications to produce a wide range of derivatives with potentially enhanced biological activities. orientjchem.org

N-Alkylation and Other N-Substitution Reactions

N-alkylation of the quinolin-2(1H)-one core is a common strategy to introduce diverse functional groups at the nitrogen atom. This can be achieved using various alkylating agents and reaction conditions.

A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have been synthesized through the chemoselective reaction of quinolin-2-one with acrylic acid derivatives. nih.govresearchgate.netacs.org This N-substitution reaction can be followed by further modifications of the propanoic acid side chain to create amides, hydrazides, and other derivatives. nih.govresearchgate.netacs.org For example, the reaction of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with hydrazine (B178648) yields the corresponding hydrazide, which can be used as a building block for further synthesis. researchgate.net

The use of ionic liquids as solvents can facilitate highly regioselective N-substitution of heterocyclic compounds like pyrrole (B145914) with alkyl halides. organic-chemistry.org More advanced methods, such as a visible light-induced metallaphotoredox platform, have been developed for the N-alkylation of a broad range of N-nucleophiles, including N-heterocycles, with alkyl bromides at room temperature. nih.gov

Introduction of Diverse Functional Groups at the Quinoline Ring Positions (e.g., C-3, C-4, C-6, C-7)

The functionalization of various positions on the quinolinone ring is crucial for modulating the properties of the resulting compounds. researchgate.netrsc.orgmdpi.com Structure-activity relationship (SAR) studies have shown that the introduction of different substituents can significantly impact biological activity. researchgate.netorientjchem.orgmdpi.com

For instance, in the context of antibacterial quinolones, a fluorine atom at position 6 is often necessary for strong activity, while substitution at the C-7 position with N-heterocycles like piperazine (B1678402) or pyrrolidine (B122466) can enhance activity against Gram-negative and Gram-positive bacteria, respectively. mdpi.com For anticancer quinolin-4-ones, a cyclopropyl (B3062369) group at the N-1 position has been found to increase activity compared to an ethyl group. mdpi.com The introduction of aromatic rings at the C-7 position and a methoxy (B1213986) group at the C-8 position can also improve antitumor properties. mdpi.com

The introduction of electron-donating groups (EDGs) like -CH3, –OCH3, and –OH, or electron-withdrawing groups (EWGs) such as -Cl, –F, –NO2, and –CF3, can enhance electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net The hybridization of the quinoline scaffold with other heterocyclic moieties like furan, pyrazole (B372694), indole, and thiadiazole has also been shown to significantly improve bioactivity. researchgate.net

Synthesis of Hybrid Systems (e.g., Quinolinone-Chalcone, Quinolinone-Hydrazone, Quinolinone-Thiosemicarbazone)

The molecular hybridization approach, which involves covalently linking two or more pharmacophores, is a prominent strategy in medicinal chemistry to create novel compounds with potentially enhanced or synergistic activities. This section details the synthetic methodologies for creating hybrid molecules based on the quinolinone scaffold, specifically focusing on quinolinone-chalcone, quinolinone-hydrazone, and quinolinone-thiosemicarbazone systems.

Synthesis of Quinolinone-Chalcone Hybrids

The synthesis of quinolinone-chalcone hybrids typically employs the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a ketone (often an acetyl-substituted quinolinone) with an aromatic aldehyde.

A general route involves the reaction of a 3-acetyl-4-hydroxy-quinolin-2-one derivative with various substituted benzaldehydes. For instance, 3-acetyl-4-hydroxy-N-methylquinolin-2-one can be reacted with different (un)substituted benzaldehydes in the presence of piperidine (B6355638) as a catalyst to produce the corresponding α,β-unsaturated ketones, which are quinolinone-chalcone hybrids. researchgate.net

Another synthetic approach begins with the preparation of chalcones via the Claisen-Schmidt condensation of p-aminoacetophenone with various aromatic aldehydes. The resulting chalcones, containing an amino group, can then be coupled with a quinoline moiety. For example, 2-aryl-quinoline-4-carboxylic acids can be prepared and subsequently converted to their corresponding acid chlorides, which then react with the amino-chalcones to form the final quinolinone-chalcone hybrids. nih.gov

Fourteen novel quinoline-4-carboxylic acid-chalcone hybrids were synthesized through a Claisen-Schmidt condensation, starting from a ketone precursor derived from a Pfitzinger reaction. nih.gov This method highlights the derivatization at the 3-position of the quinoline ring. nih.gov

The following table summarizes representative examples of quinolinone-chalcone hybrid synthesis.

Table 1: Synthesis of Quinolinone-Chalcone Hybrids

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Acetyl-4-hydroxy-N-methylquinolin-2-one, Substituted benzaldehydes | Piperidine | (E)-4-hydroxy-3-(3-(aryl)acryloyl)-1-methylquinolin-2(1H)-ones | - | researchgate.net |

| p-Aminoacetophenone, Aromatic aldehydes | NaOH, EtOH, 25 °C | (E)-1-(4-aminophenyl)-3-arylprop-2-en-1-ones (Chalcones) | - | mdpi.com |

| Chalcones, 4-Chloro-2-methylquinoline | HCl, EtOH, 80 °C | Target Quinoline-Chalcone Derivatives | - | mdpi.com |

| Isatin, Substituted acetophenones | - | 2-Aryl-quinoline-4-carboxylic acids | - | nih.gov |

| 2-Aryl-quinoline-4-carboxylic acids, Amino-chalcones | Acid chloride formation, coupling | Quinoline-Chalcone Hybrids (e.g., 9a-t) | - | nih.gov |

| Ketone precursor (from Pfitzinger reaction), Aromatic aldehydes | Claisen-Schmidt condensation | Quinoline-4-carboxylic acid-chalcone hybrids | - | nih.gov |

Synthesis of Quinolinone-Hydrazone Hybrids

Quinolinone-hydrazone hybrids are commonly synthesized through the condensation of a quinolinone derivative containing a hydrazide or hydrazinyl group with an appropriate aldehyde or ketone. This reaction forms the characteristic hydrazone linkage (-C=N-NH-).

One straightforward method involves reacting a quinoline-carbohydrazide with various aromatic or heteroaromatic aldehydes. For example, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized by reacting 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) with a selection of aldehydes. nih.gov

In a different approach, 4-hydrazinylquinolin-2(1H)-ones are used as the key intermediate. These can be reacted with compounds like ethyl propiolate in refluxing ethanol (B145695) to yield (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate derivatives. nih.gov This reaction proceeds to form the open-chain hydrazone product rather than undergoing cyclization into a pyrazole ring under the tested conditions. nih.gov

The synthesis can also be a multi-step process. For instance, a linker can first be attached to the quinoline core, followed by the introduction of the hydrazide and subsequent condensation. An example is the synthesis of 4-((7-chloroquinolin-4-yl)amino)benzohydrazide, which is then reacted with various substituted benzaldehydes in refluxing ethanol to produce the final quinoline-hydrazone hybrids. mdpi.com

The following table provides examples of synthetic routes to quinolinone-hydrazone hybrids.

Table 2: Synthesis of Quinolinone-Hydrazone Hybrids

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Hydrazinylquinolin-2(1H)-ones, Ethyl propiolate | Ethanol, reflux | (E)-Ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoates | 90-92% | nih.gov |

| 4-((7-chloroquinolin-4-yl)amino)benzohydrazide, Substituted benzaldehydes | Ethanol, reflux, overnight | (E)-N'-benzylidene-4-((7-chloroquinolin-4-yl)amino)benzohydrazide hybrids | - | mdpi.com |

| 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, Aryl aldehydes | - | N'-Arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | - | nih.gov |

| Quinoline hydrazide, Aldehydes/Ketones | - | Quinoline hydrazone derivatives | - | researchgate.netresearchgate.net |

Synthesis of Quinolinone-Thiosemicarbazone Hybrids

The synthesis of quinolinone-thiosemicarbazone hybrids is generally achieved through the condensation reaction between a quinoline derivative bearing an aldehyde group (carbaldehyde) and a thiosemicarbazide (B42300) or its N-substituted derivatives.

A common method involves the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of a quinolin-2-one, yielding a 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate. This aldehyde is then reacted with various thiosemicarbazides in the presence of an acid catalyst, such as acetic acid, under reflux to form the desired quinolone-thiosemicarbazone hybrids. tandfonline.com The yields for the final condensation step are often high, ranging from 69% to 96%. tandfonline.comsci-hub.se

Another synthetic strategy utilizes a Triton-B-mediated reaction. This method involves heating a mixture of hydrazine, an alkyl- or aryl-substituted isothiocyanate, and a quinoline-carbaldehyde in the presence of Triton-B, a quaternary ammonium (B1175870) salt, which acts as a catalyst. tandfonline.com

Furthermore, hybrids can be designed by starting with a chalcone (B49325) analog. For example, a chalcone analog can be reacted with thiosemicarbazide in ethanol with acetic acid as a catalyst, heated to 80 °C, to afford quinolinone-thiosemicarbazone hybrids in yields ranging from 80% to 92%. mdpi.com

The following table summarizes representative synthetic methods for quinolinone-thiosemicarbazone hybrids.

Table 3: Synthesis of Quinolinone-Thiosemicarbazone Hybrids

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted 2-chloroquinoline-3-carbaldehydes, Thiosemicarbazides | 70% Acetic acid, reflux | N-substituted quinolone thiosemicarbazones | 69-96% | tandfonline.comsci-hub.se |

| Quinoline-8-carbaldehyde, Hydrazine, Isothiocyanate | Triton-B (catalyst) | Quinoline thiosemicarbazones | - | tandfonline.com |

| Chalcone analog of quinolinone, Thiosemicarbazide | EtOH, AcOH (catalyst), 80 °C | Quinolinone-thiosemicarbazone hybrids | 80-92% | mdpi.com |

| 2-Chloroquinoline-3-carbaldehydes, N-methyl/N-phenyl thiosemicarbazides | Reflux in 70% acetic acid, then condensation | Quinolone thiosemicarbazones (5a-o) | - | tandfonline.com |

Pharmacological Profiles and Molecular Mechanisms of Action

Anticancer Activity of Quinolin-2(1H)-one Derivatives

The anticancer potential of the quinolin-2(1H)-one scaffold is attributed to its ability to be chemically modified at various positions, allowing for the fine-tuning of its interaction with diverse biological targets. These targeted interactions can disrupt crucial signaling pathways that cancer cells rely on for their growth and survival.

Inhibition of Key Cancer-Related Enzymes and Receptors

Research has centered on the role of quinolin-2(1H)-one derivatives as inhibitors of several classes of enzymes and receptors that are often dysregulated in various malignancies.

Tyrosine kinases are critical components of signaling pathways that regulate cell growth, differentiation, and metabolism. Their aberrant activation is a common driver of cancer. Quinolin-2(1H)-one derivatives have been engineered to target several key members of this enzyme family.

Epidermal Growth Factor Receptor (EGFR): Abnormal EGFR expression and activity are implicated in numerous human tumors. The quinazoline (B50416) and quinolin-2(1H)-one scaffolds have been central to the development of EGFR inhibitors nih.gov. A series of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives were synthesized and evaluated for EGFR inhibition, with several compounds showing potent activity. For instance, compounds 5y , 5l , and 5a inhibited EGFR with IC50 values of 61 nM, 67 nM, and 78 nM, respectively. Another study on quinoline-based EGFR/HER-2 dual inhibitors identified compound 5a as a potent EGFR inhibitor with an IC50 value of 71 nM frontiersin.org.

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and the VEGF/VEGFR-2 signaling pathway is a key regulator of this process researchgate.net. Quinolin-2(1H)-one derivatives have been investigated as VEGFR-2 inhibitors. One study found that the presence of an unsubstituted nitrogen atom at the 1st position, in the form of a quinoline-2(1H)-one, was essential for VEGFR-2 inhibition researchgate.net. In a series of 2-thioxobenzo[g]quinazoline derivatives, compounds 13 and 15 showed potent VEGFR-2 inhibition with IC50 values of 46.6 ± 2.8 nM and 44.4 ± 2.6 nM, respectively, comparable to the reference drug sorafenib mdpi.com.

c-Met: The hepatocyte growth factor receptor (HGFR), or c-Met, and its signaling pathway are linked to the development and progression of numerous cancers, making it an attractive therapeutic target nih.govturkjps.org. Quinoline-based inhibitors, such as foretinib, interact with the kinase domain of the c-Met receptor nih.gov. A series of 4,6,7-substituted quinolines, developed as analogues of cabozantinib, demonstrated significant c-Met kinase inhibition. Specifically, derivatives 27 and 28 showed IC50 values of 19 nM and 64 nM, respectively nih.gov. Further research identified compounds 11c , 11i , 13b , and 13h as potent dual inhibitors of c-Met and VEGFR2 mdpi.com.

BCR-Abl: The BCR-Abl fusion protein is an aberrant tyrosine kinase responsible for chronic myeloid leukemia (CML) mdpi.com. While Imatinib is a first-in-class BCR-Abl inhibitor, resistance has prompted the search for new therapeutic agents nih.gov. The quinoline (B57606) nucleus is a key pharmacophore in the approved BCR-Abl inhibitor bosutinib nih.gov. A study on hybrids of imatinib containing a quinoline moiety identified compound 2g (4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine) as a potent inhibitor with a CC50 value of 0.9 µM against K562 cells nih.gov. In silico studies have also explored 1-aminoquinoline-2(1H)-one derivatives as potential inhibitors of the Abelson tyrosine kinase (ABL1) nih.gov.

MAPK: The MAPK/MEK pathway is another critical signaling cascade in cancer. Research into 3-cyano-4-(phenoxyanilino)quinolines identified them as inhibitors of MEK (MAPKK), a key component of this pathway nih.gov.

| Compound | Target Kinase | Inhibitory Concentration (IC50/CC50) | Reference |

|---|---|---|---|

| Compound 5y | EGFR | 61 nM | frontiersin.org |

| Compound 5l | EGFR | 67 nM | frontiersin.org |

| Compound 5a | EGFR | 78 nM | frontiersin.org |

| Compound 13 | VEGFR-2 | 46.6 ± 2.8 nM | mdpi.com |

| Compound 15 | VEGFR-2 | 44.4 ± 2.6 nM | mdpi.com |

| Compound 27 | c-Met | 19 nM | nih.gov |

| Compound 28 | c-Met | 64 nM | nih.gov |

| Compound 2g | BCR-Abl (Cell-based) | 0.9 µM | nih.gov |

Topoisomerases are enzymes that manage the topology of DNA and are essential for DNA replication and transcription wikipedia.orgnews-medical.net. Their inhibition can lead to DNA damage and apoptosis in cancer cells, making them important anticancer targets mdpi.com. Quinoline-based compounds have been developed as potent inhibitors of these enzymes. A novel class of quinoline-based topoisomerase 1 (Top1) inhibitors was designed to overcome the limitations of camptothecin. Within this class, compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine) was found to be a highly potent inhibitor of human Top1, with an IC50 value of 29 ± 0.04 nM nih.gov. Furthermore, studies on pyrazolo[4,3-f]quinoline derivatives revealed that compound 2E was highly effective at inhibiting the catalytic activity of topoisomerase IIα (topo IIα), showing 88.3% inhibition, which is comparable to the standard drug etoposide mdpi.com.

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Compound 28 | Topoisomerase I | IC50 = 29 ± 0.04 nM | nih.gov |

| Compound 2E | Topoisomerase IIα | 88.3% Inhibition | mdpi.com |

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy nih.gov. A series of 8-substituted quinoline-2-carboxamide derivatives were designed as potent HDAC inhibitors. The most active compound, 21g , demonstrated an IC50 of 0.050 µM, which was three times more potent than the known HDAC inhibitor Vorinostat (SAHA) nih.gov. Another study focusing on novel quinazoline-4-(3H)-one-based derivatives identified compound 8h as a multi-target HDAC inhibitor with nano-molar IC50 values against tested HDAC subtypes, also showing greater potency than SAHA nih.gov.

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 21g | HDAC | 0.050 µM | nih.gov |

| Compound 8h | HDAC subtypes | Nano-molar range | nih.gov |

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival. Inhibiting Hsp90 leads to the simultaneous disruption of multiple signaling pathways nih.govnih.gov. A series of 3-(heteroaryl)quinolin-2(1H)-one derivatives were synthesized and evaluated as potential Hsp90 inhibitors. Among these, compound 3b was the most cytotoxic against the PC-3 prostate cancer cell line, with a GI50 of 28 µM nih.gov. Another study on 3-(N-substituted) aminoquinolin-2(1H)-one derivatives identified compounds 26 and 27 as effective inhibitors of cancer cell growth, with IC50 values of approximately 0.14 µM and 0.27 µM, respectively nih.gov.

| Compound | Target | Inhibitory Concentration (GI50/IC50) | Reference |

|---|---|---|---|

| Compound 3b | Hsp90 (Cell-based) | 28 µM (GI50) | nih.gov |

| Compound 26 | Hsp90 (Cell-based) | ~0.14 µM | nih.gov |

| Compound 27 | Hsp90 (Cell-based) | ~0.27 µM | nih.gov |

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive targets for anticancer drugs nih.gov. Inhibition of these kinases disrupts cell division, leading to apoptosis nih.gov. A quinazolin-4(3H)-one derivative, BIQO-19 , was found to be a potent and selective inhibitor of Aurora kinase A (AURKA) with an IC50 of 68.54 nM, showing selectivity over Aurora kinase B (AURKB) (IC50 = 581.03 nM) nih.gov. While not strictly quinolin-2(1H)-ones, related scaffolds like indolin-2-ones have also been developed as selective Aurora B kinase inhibitors. For example, the cyclopropylurea derivative 8a showed an IC50 of 10.5 nM against Aurora B whiterose.ac.uknih.gov.

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| BIQO-19 | Aurora Kinase A | 68.54 nM | nih.gov |

| BIQO-19 | Aurora Kinase B | 581.03 nM | nih.gov |

| Compound 8a (Indolin-2-one) | Aurora Kinase B | 10.5 nM | whiterose.ac.uknih.gov |

Induction of Cell Cycle Arrest Mechanisms (e.g., G1 phase arrest)

Quinolinone derivatives have been shown to induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation. Novel quinolinone-based polycycles act as inhibitors of cell division cycle 25 (CDC25) phosphatases, particularly CDC25A and CDC25C. nih.gov CDC25A is a critical regulator that promotes the transition from the G1 phase to the S phase of the cell cycle by activating cyclin-CDK complexes. mdpi.com

By inhibiting CDC25A, these quinolinone compounds prevent the activation of CDKs required for G1/S transition, such as CDK2, CDK4, and CDK6, leading to an arrest of cells in the G1 phase. nih.govmdpi.com One of the tested quinolinone-based compounds, referred to as 2c, displayed high efficacy in arresting cell viability in multiple cancer cell lines, with sub-micromolar IC50 values. nih.gov Furthermore, studies on other quinoline alkaloids have demonstrated their ability to enhance doxorubicin-induced cell cycle arrest in the sub-G0/G1 phase, indicating that this scaffold can contribute to halting cell cycle progression. nih.gov The arrest in G1 phase provides an opportunity for DNA repair or, alternatively, for the induction of apoptosis. nih.gov

Modulation of Apoptosis and Cell Proliferation Pathways

The quinolinone framework is integral to compounds that modulate pathways of apoptosis and cell proliferation. For instance, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one has been shown to inhibit proliferation and induce apoptosis in human myeloid leukemia (HL-60) cells. selleckchem.com Similarly, derivatives of 3-acyl isoquinolin-1(2H)-one trigger apoptosis in breast cancer cells. nih.gov

The molecular mechanism often involves the intrinsic apoptosis pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, specifically the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the subsequent activation of executioner caspases, such as caspase-3, caspase-7, and caspase-9, ultimately resulting in programmed cell death. nih.gov Studies on tetrahydroquinolinone derivatives have also confirmed their ability to induce apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov

| Compound Class | Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | Inhibition of proliferation, induction of apoptosis | Induction of DNA damage | selleckchem.com |

| 3-Acyl isoquinolin-1(2H)-one derivative (4f) | MCF-7, MDA-MB-231 | Induction of apoptosis | Up-regulation of Bax, down-regulation of Bcl-2, activation of caspases | nih.gov |

| Tetrahydroquinolinone derivative (4a) | A549, HTC-116 | Induction of apoptosis | Activation of intrinsic and extrinsic pathways | nih.gov |

Anti-Angiogenic Effects

Derivatives of the quinolinone structure have demonstrated notable anti-angiogenic properties. Specifically, 2-aryl-3-bromoquinolin-4(1H)-ones have been evaluated for their effects on angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. nih.gov These compounds were found to reduce the number of endothelial cells in proliferation assays and inhibit the growth of new vessels in an ex vivo angiogenesis assay. nih.gov

The mechanism underlying these effects includes the downregulation of key proangiogenic factors. Treatment with these quinolinone derivatives led to lower levels of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), two critical signaling proteins that promote angiogenesis. nih.gov By reducing the availability of these growth factors, the compounds effectively stifle the development of new blood supply required for tumor expansion. nih.gov

Disruption of Tubulin Assembly

The disruption of microtubule dynamics is a validated anticancer strategy, and certain quinolinone derivatives function as inhibitors of tubulin polymerization. A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been synthesized and identified as potent inhibitors of tubulin assembly. One compound in this series, D13, strongly inhibited tubulin polymerization with an IC50 value of 6.74 μM. researchgate.net

This inhibition of tubulin assembly disrupts the formation of the mitotic spindle, a necessary structure for cell division. As a consequence, the cell cycle is arrested, typically in the G2/M phase, which can subsequently lead to apoptosis. The activity of these quinolinone derivatives at the colchicine binding site of tubulin is thought to be the basis of their mechanism. Another related compound, 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone, also demonstrated inhibition of tubulin polymerization (IC50 of 5.8 μM) and induced G2/M arrest in cancer cells. novartis.com

Immunomodulatory Properties

The quinolone class of compounds, which includes quinolinones, is recognized for its immunomodulatory effects. nih.govresearchgate.netnih.gov These compounds can influence both cellular and humoral immunity by altering cytokine production. nih.govresearchgate.net In general, many fluoroquinolone derivatives have been found to inhibit the synthesis of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), while simultaneously inducing the production of interleukin-2 (IL-2). nih.govnih.gov

The mechanisms behind these immunomodulatory actions are multifaceted and include the modulation of intracellular signaling pathways and transcription factors. Quinolones can affect the levels of cyclic adenosine monophosphate (cAMP) and inhibit phosphodiesterases. nih.gov They also impact the activity of key transcription factors that regulate inflammatory responses, including nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). nih.govresearchgate.net For example, a novel quinoline compound, Q3, was shown to inhibit the canonical NF-κB pathway by interfering with the DNA-binding activity of the p65 subunit. mdpi.com Additionally, a quinolin-4(1H)-one derivative has been identified as a modulator of the cannabinoid 2 (CB2) receptor, which is primarily expressed in immune cells and plays a role in regulating inflammation. nih.govd-nb.info

Structure Activity Relationship Sar Investigations of 3 Ethylquinolin 2 1h One Derivatives

Influence of Substituents on the Quinolinone Ring System

The biological activity of 3-ethylquinolin-2(1H)-one derivatives is profoundly influenced by the nature and position of substituents on the quinolinone core. Strategic modifications at the N-1, C-3, C-4, C-6, and C-7 positions have been shown to modulate the pharmacological properties of these compounds.

Impact of N-Substitution (e.g., N-1 ethyl group and other alkyl/aryl modifications)

The substituent at the N-1 position of the quinolin-2-one ring plays a crucial role in determining the molecule's lipophilicity and steric properties, which in turn affects its biological interactions. The chemoselective reaction of quinolin-2-one with electrophiles such as alkyl and aroyl halides typically results in N-substituted products. nih.gov

Studies have shown that N-alkylation can significantly impact the biological activity. For instance, the N-methyl group in 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one enhances its lipophilicity. A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives were synthesized and evaluated for their cytotoxic and EGFR inhibitory activities. Among them, certain N-alkylated compounds demonstrated potent effects, highlighting the importance of the N-substituent in directing the molecule's biological target engagement. nih.govresearchgate.net For example, compound 9e from a synthesized series showed potent cytotoxicity against MCF-7 cells and significant EGFR inhibition. nih.gov

The nature of the N-substituent, whether it is a simple alkyl chain or a more complex aryl group, can lead to varied biological outcomes. The introduction of a propanoic acid derivative at the N-1 position has been explored, leading to compounds with modified pharmacokinetic profiles. nih.gov The synthesis of 3-[2-oxoquinolin-1-(2H)-yl] propanoic acid derivatives demonstrates a unique behavior of N-substitution that can be further modified to create a diverse library of compounds, including N-hydroxyl propanamides, oxadiazoles, and thiosemicarbazides. nih.gov

| Compound ID | N-1 Substituent | Biological Activity Highlight |

| 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one | Methyl | Enhanced lipophilicity |

| Compound 9e (An N-alkyl propanamide derivative) | N-alkyl propanamide | Potent cytotoxicity against MCF-7 cells and EGFR inhibition |

| N-Isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | Isopropylpropanamide | A synthesized derivative in a series exploring N-substitution effects |

Role of Substitution at the C-3 Position

The C-3 position of the quinolin-2-one ring is a key site for modification, and the nature of the substituent at this position has a profound effect on the compound's biological activity. The ethyl group in the parent compound, this compound, serves as a foundational element, but its modification or replacement has been a central theme in SAR studies.

Research has demonstrated that specific functional groups at the C-3 position can enhance anticancer activity. For example, the introduction of a nitroacetyl group at C-3, as seen in 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, significantly alters the electronic properties of the molecule, making it a versatile intermediate for further chemical transformations.

A series of novel 4-hydroxy-1-phenyl/methyl-3-(3-substituted-1-(substitutedimino)propyl)quinolin-2(1H)-one derivatives were synthesized to explore the impact of C-3 modifications on anticancer activity. In this series, the compound 4-hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-one (IIa-1) showed notable anticancer activity against K562 cell lines. innovareacademics.in Another derivative, 4-hydroxy-1-phenyl-3-(1-(phenylimino)ethyl)quinolin-2(1H)-one (IIIa-1), was identified as a highly cytotoxic compound against Hep 3b cell lines. innovareacademics.in These findings underscore the critical role of the C-3 substituent in defining the cytotoxic profile of these quinolinone derivatives. innovareacademics.inresearchgate.net

Furthermore, the substituent at the C-3 position can influence the molecule's ability to interact with specific biological targets. For instance, modifications at this position have been linked to the inhibition of enzymes like tubulin polymerization. researchgate.net

| Compound ID | C-3 Substituent | Biological Activity Highlight |

| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Nitroacetyl | Versatile chemical intermediate |

| 4-hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-one (IIa-1) | 3-morpholino-1-(phenylimino)propyl | Anticancer activity against K562 cell lines |

| 4-hydroxy-1-phenyl-3-(1-(phenylimino)ethyl)quinolin-2(1H)-one (IIIa-1) | 1-(phenylimino)ethyl | Cytotoxic against Hep 3b cell lines |

Effects of Substitutions at C-4, C-6, and C-7 Positions

Substitutions at the C-4, C-6, and C-7 positions of the this compound ring system also play a significant role in modulating biological activity. These positions offer opportunities to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The presence of a hydroxyl group at the C-4 position is a common feature in many biologically active quinolinone derivatives. This hydroxyl group can participate in hydrogen bonding interactions, which can be crucial for binding to target proteins.

The C-6 and C-7 positions are also important for modulating the pharmacological profile. For instance, the introduction of an ethyl group at the C-6 position has been reported in the synthesis of 3-arylazo-4-hydroxyquinolin-2(1H)-one dyes. emerald.com In other quinoline (B57606) derivatives, substitutions at the C-7 position have been shown to be critical for activity. For example, in a series of quinoline-based antitumor agents, a large and bulky substituent at the C-7 position was found to be beneficial for antiproliferative activity. nih.gov Similarly, the presence of an amino side chain at the C-4 position was also found to facilitate antiproliferative activity in certain quinoline derivatives. nih.gov

While specific SAR studies on this compound with systematic variations at C-4, C-6, and C-7 are not extensively detailed in the provided context, the general principles of quinoline chemistry suggest that modifications at these positions can significantly impact biological outcomes.

| Position of Substitution | Type of Substituent | General Influence on Activity |

| C-4 | Hydroxyl group | Can participate in hydrogen bonding, crucial for target binding. |

| C-6 | Ethyl group | Reported in the synthesis of related dye compounds. |

| C-7 | Large, bulky groups | Can enhance antiproliferative activity in other quinoline series. |

| C-4 | Amino side chain | Can facilitate antiproliferative activity in other quinoline series. |

Contributions of Appended Heterocyclic Moieties and Hybrid Systems to Activity

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively employed to enhance the biological activity of this compound derivatives. Appending various heterocyclic moieties to the quinolinone scaffold can lead to compounds with improved potency and novel mechanisms of action.

Influence of Pyrimidinedione, Thiazolidinedione, Isoxazole (B147169), and Benzoimidazole Moieties

The fusion or conjugation of this compound with other heterocyclic systems such as pyrimidinediones, thiazolidinediones, isoxazoles, and benzoimidazoles has been explored to generate novel bioactive compounds.

Thiazolidinediones: The thiazolidinone ring is a well-known pharmacophore present in various biologically active compounds. researchgate.net Hybrid molecules incorporating a thiazolidinedione moiety with a quinolinone core have been synthesized and evaluated for their biological potential. For example, a series of thiazolidine-2,4-dione derivatives bearing sulfonylthiourea moieties have been shown to possess potent anticancer and anti-hyperglycemic activities. mdpi.com The synthesis of novel thiazolidinone derivatives has also been pursued to target enzymes in pathogenic bacteria. nih.govnih.gov

Isoxazoles: Isoxazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. nih.govsymc.edu.cnnih.govresearchgate.net The hybridization of the isoxazole moiety with other heterocyclic systems is a common strategy in drug discovery. symc.edu.cn The generation of quinoline-isoxazole derivatives has been demonstrated through copper-catalyzed 1,3-dipolar cycloaddition reactions. nih.gov

Pyrimidinediones and Benzoimidazoles: While specific examples directly linking pyrimidinedione and benzoimidazole moieties to a this compound core are not detailed in the immediate search results, the broader literature on heterocyclic chemistry supports the potential of such hybrids. Benzoimidazole derivatives, for instance, are known to possess a wide spectrum of biological activities, including antiviral and antitumor effects. mdpi.com Fused heterocyclic systems like benzimidazolo- and benzothiazolo-quinazolinones have been reviewed for their significant biological activities. ijcrt.org

| Appended Heterocycle | General Biological Significance |

| Thiazolidinedione | Anticancer, anti-hyperglycemic, antibacterial |

| Isoxazole | Anticancer, antimicrobial |

| Benzoimidazole | Antiviral, antitumor |

Role of Triazole Conjugates in Modulating Biological Activity

The 1,2,3-triazole ring is a highly valuable linker and pharmacophore in medicinal chemistry due to its stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. researchgate.netencyclopedia.pubmdpi.com The conjugation of a triazole moiety to the this compound scaffold has been investigated as a strategy to create novel compounds with enhanced biological activities. nih.govresearchgate.net

The introduction of a 1,2,3-triazole ring can significantly influence the physicochemical and pharmacological properties of the parent molecule. nih.gov Structure-activity relationship studies of triazole-containing natural product conjugates have revealed that the position and nature of substituents on the triazole ring are crucial for their biological effects. nih.gov For instance, in some series, electron-rich aromatic substituents on the triazole ring were found to increase cytotoxicity, while electron-poor ones had the opposite effect. nih.gov

The synthesis of quinoline-based 1,2,3-triazole conjugates has been reported, with some of these hybrids demonstrating notable anticancer activity. researchgate.net Molecular docking studies of some quinolone-1,2,3-triazole hybrids have shown that the quinolone moiety can orient itself towards specific binding pockets in target proteins, engaging in important interactions. nih.gov The triazole ring itself can be critical for forming hydrogen bonding interactions with active site residues of enzymes. researchgate.net These findings highlight the significant potential of this compound-triazole conjugates as a promising class of bioactive molecules.

| Feature of Triazole Conjugates | Impact on Biological Activity |

| 1,2,3-Triazole Ring | Acts as a stable linker and pharmacophore, can improve physicochemical properties. |

| Substituents on Triazole Ring | The nature and position of substituents are crucial for modulating biological activity (e.g., cytotoxicity). |

| Quinoline-Triazole Hybrids | Have shown promising anticancer activity. |

| Triazole Moiety in Binding | Can form critical hydrogen bonds with enzyme active sites. |

Molecular Features Critical for Target Binding and Efficacy

The biological activity of this compound derivatives is not merely a consequence of their core structure but is intricately linked to a variety of noncovalent interactions. These interactions, including hydrogen bonding, hydrophobic and aromatic interactions, and specific stereochemical arrangements, dictate the affinity and orientation of the molecule within a biological target's binding site.

Significance of Hydrogen Bond Donor and Acceptor Functionality

Hydrogen bonds are highly directional, electrostatic interactions that are crucial for the specificity of ligand-target recognition. researchgate.netchemrxiv.org The quinolin-2(1H)-one scaffold contains key functionalities capable of participating in these interactions. The amide group within the heterocyclic ring features a nitrogen-hydrogen (N-H) group, which acts as a hydrogen bond donor, and a carbonyl group (C=O), which serves as a hydrogen bond acceptor. researchgate.netlibretexts.org

The presence of both a hydrogen-bond donor and an acceptor within the same molecule is a significant factor in drug design. nih.gov The N-H group can form a hydrogen bond with an electron-rich atom (like oxygen or nitrogen) in an amino acid residue of a target protein, while the carbonyl oxygen can accept a hydrogen bond from a donor group (like an -OH or -NH) on the protein. These interactions are fundamental in anchoring the ligand in the correct orientation within the binding pocket to ensure effective biological activity. brieflands.com

Studies on structurally related heterocyclic compounds have consistently highlighted the importance of these functionalities. For instance, the hydroxyl and carbonyl groups in pyranoquinolinone derivatives have been shown to participate in hydrogen bonding with microbial enzymes. Similarly, docking analyses of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives have revealed the formation of multiple hydrogen bonds with amino acid residues such as ASP194 and GLY193. d-nb.info The strength and geometry of these bonds can significantly influence the binding affinity and, consequently, the inhibitory potential of the compound. The stability of the resulting ligand-protein complex is often enhanced by a network of such interactions.

Interactive Table: Potential Hydrogen Bond Interactions in this compound.

| Molecular Feature | Functionality | Type of Interaction | Potential Protein Residue Partner |

|---|---|---|---|

| Quinolinone Ring | N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine (side-chain carbonyl or hydroxyl oxygen) |

| Quinolinone Ring | C=O | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine (hydroxyl group), Arginine, Lysine (amino group) |

| Substituents (e.g., Hydroxyl) | O-H | Hydrogen Bond Donor | Aspartate, Glutamate |

Aromatic and Hydrophobic Interactions (e.g., π-π stacking, Van der Waals interactions)

The fused aromatic ring system of the quinolinone core is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the target's binding site. nih.gov These interactions occur when the planar aromatic rings of the ligand and the protein residue align, typically in an offset or T-shaped configuration, to create an attractive force. encyclopedia.pub The strength of this interaction can be influenced by substituents on the aromatic ring. nih.gov For example, studies on quinoline-1,2,3-triazole derivatives have shown strong π-π interactions with Trp286 residues in choline-binding pockets. mdpi.com

The ethyl group at the 3-position, along with the carbon framework of the quinolinone ring, contributes to the molecule's hydrophobicity. This allows it to form favorable hydrophobic and van der Waals interactions with nonpolar regions of the binding pocket. Van der Waals forces are transient, non-specific attractions that occur between all atoms that are in close proximity. libretexts.org In a biological context, these interactions are crucial for optimizing the fit between a ligand and a protein, effectively "filling" the available space in the binding pocket. mdpi.com The larger atomic radius of certain substituents, such as iodine, can enhance these van der Waals interactions. Computational studies on other inhibitors have quantified the van der Waals component as the largest favorable contributor to the total binding energy. nih.gov

Interactive Table: Aromatic and Hydrophobic Interactions of this compound Derivatives.

| Interaction Type | Molecular Origin | Potential Protein Residue Partner | Significance |

|---|---|---|---|

| π-π Stacking | Fused aromatic rings of the quinolinone core | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Stabilizes the ligand in the active site through orbital overlap. |

| π-Alkyl | Aromatic rings and alkyl chains | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) | Orients the ligand within the hydrophobic pocket. |

| Hydrophobic Interactions | Ethyl group at C3, hydrocarbon backbone | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) | Increases binding affinity by displacing water molecules from the binding site. |

Stereochemical Considerations and Regioselectivity in Biological Response

The three-dimensional arrangement of atoms (stereochemistry) and the positional arrangement of functional groups (regioselectivity) are critical determinants of a molecule's biological activity. Even subtle changes in these features can lead to dramatic differences in binding affinity and efficacy.

Stereochemistry plays a pivotal role because biological targets, such as enzymes and receptors, are chiral environments. Consequently, they often exhibit a high degree of stereoselectivity towards their ligands. Research on nature-inspired compounds has shown that chirality can be crucial for biological activity. nih.gov For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the observed biological effects. nih.gov Although this compound itself is not chiral, derivatives with chiral centers introduced at the ethyl group or other positions would be expected to show stereoisomers with differing activities.

Regioselectivity refers to the specific position of substituents on the quinolinone ring. The placement of the ethyl group at position C3, as opposed to other positions, defines the parent compound and its interaction profile. The regiochemistry of other substituents on the benzene (B151609) ring of the quinolinone scaffold (e.g., positions 5, 6, 7, or 8) is also a key factor in SAR studies. A substituent at one position might interact with a specific sub-pocket in the target protein, whereas the same substituent at a different position might be exposed to the solvent or cause a steric clash, leading to reduced activity. For example, the regioselectivity of the nitroso hetero-Diels–Alder reaction is highly dependent on the nature and position of substituents on the diene. beilstein-journals.org This principle extends to biological interactions, where the specific placement of functional groups dictates the molecule's ability to form key interactions and elicit a biological response.

Interactive Table: Impact of Regioselectivity on Potential Biological Activity.

| Position of Substitution | Potential Impact on Interaction | Example Research Finding Context |

|---|---|---|

| C3 (Ethyl Group) | Interacts with a specific hydrophobic pocket; its size and conformation are critical. | Defines the core compound's interaction with a primary binding region. |

| C4 (Carbonyl) | Key hydrogen bond acceptor site. | Essential for anchoring the molecule. |

| N1 (Amide) | Hydrogen bond donor; site for N-alkylation which can alter solubility and steric profile. acs.org | N-alkylation can be used to explore deeper pockets or modify physical properties. acs.org |

| C6/C7 | Can be modified to interact with adjacent pockets or influence electronic properties of the aromatic system. | Introduction of methyl or methoxy (B1213986) groups at the 6-position of 3-formyl-2(1H)-quinolones altered their spectroscopic and sensing properties. mdpi.com |

| C8 | Substitution can influence orientation and interact with different regions of the binding site. | The iodine atom at C3 of a related quinolinone directs further chemical substitution to the C8 position. |

Computational and Theoretical Chemistry Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

While specific molecular docking studies for 3-Ethylquinolin-2(1H)-one are not extensively documented in publicly available literature, research on closely related quinolinone derivatives provides valuable predictive insights. For instance, molecular docking studies on 1,2,3-triazole/bis-2(1H)-quinolinone hybrids have been performed to understand their binding modes within the active site of enzymes like caspase-3. kg.ac.rs These studies help in rationalizing the observed biological activities and guiding the design of more potent inhibitors.

Similarly, docking analyses of other quinolinone-based compounds, such as those designed as antituberculosis agents, have been conducted to predict their binding affinities and interactions with target enzymes like decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1). nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. For example, studies on other heterocyclic systems have reported binding affinities ranging from -10.40 to -11.35 kcal/mol for potent inhibitors of enzymes like COX-2. ajchem-a.com Although not directly pertaining to this compound, these findings suggest that the quinolinone scaffold can effectively bind to the active sites of various enzymes. The orientation of the 1-ethylquinolin-4(1H)-one-3-yl moiety in some derivatives has been shown to be directed toward choline-binding pockets in certain enzymes, highlighting the role of the core structure in directing interactions. scispace.com

Table 1: Predicted Binding Affinities of Related Heterocyclic Compounds

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Indole Derivatives | COX-2 | -10.40 to -11.35 ajchem-a.com |

| Imidazoquinoxaline derivative | AKT1 | -44.43 nih.gov |

This table presents data from related heterocyclic compounds to infer the potential binding capabilities of the quinolinone scaffold.

The specificity of ligand-target interactions is determined by the formation of various types of chemical bonds and contacts with amino acid residues in the binding site. Docking studies on quinolinone derivatives reveal that their binding is often stabilized by a network of hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in the case of some quinolinone hybrids targeting caspase-3, molecular docking has suggested potential binding modes within the enzyme's active site. kg.ac.rs Studies on other related compounds have identified specific amino acid interactions. For instance, the 1-ethylquinolin-4(1H)-one-3-yl moiety has been predicted to engage in strong π-π interactions with tryptophan residues (e.g., Trp286) in the choline-binding pockets of certain enzymes. scispace.com Furthermore, analyses of other enzyme inhibitors have shown the formation of hydrogen bonds with key residues such as ALA527, ARG120, and TYR355. ajchem-a.com These interactions are crucial for anchoring the ligand in the binding pocket and are a key determinant of inhibitory potency. The types of interactions are dependent on the specific substitutions on the quinolinone core.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While a specific QSAR model for this compound has not been detailed in the available literature, QSAR studies on other quinolinone-based compounds have been successfully developed. For example, a QSAR study on novel quinolinone-based thiosemicarbazones as anti-tuberculosis agents resulted in a statistically significant model (R² = 0.83). nih.gov This model indicated that descriptors related to van der Waals volume, electron density, and electronegativity were pivotal for the antitubercular activity. nih.gov Such models, once established and validated, can guide the synthesis of new derivatives with potentially enhanced biological activity. nih.gov The development of a robust QSAR model requires a dataset of compounds with varying structures and measured biological activities. mdpi.com

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as geometry, electronic structure, and reactivity.

DFT calculations have been employed to study the electronic properties of quinolinone derivatives. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining the chemical reactivity and stability of a molecule. irjweb.com

Table 2: Calculated Electronic Properties of a Related Schiff Base Compound

| Parameter | Method | Energy (a.u.) |

|---|---|---|

| EHOMO | DFT/B3LYP | -0.04712 researchgate.net |

| ELUMO | DFT/B3LYP | -0.19799 researchgate.net |

| HOMO-LUMO Gap (eV) | DFT/B3LYP | 4.105 researchgate.net |

This table shows representative DFT calculation results for a related compound to illustrate the application of this analysis.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the chemical behavior of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) : Represents the resistance to change in the electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Studies on related quinolinone derivatives, such as 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, have shown that the presence of different functional groups significantly influences these reactivity descriptors. scielo.brresearchgate.net The nitroacetyl group, being strongly electron-withdrawing, increases the electrophilicity of the molecule compared to a simpler ethyl group. This makes the nitroacetyl derivative more susceptible to nucleophilic attack and more reactive in cyclization and halogenation reactions. scielo.br In contrast, the 3-ethyl group in this compound is expected to confer greater stability and lower reactivity towards such transformations due to its electron-donating nature, which reduces the electrophilicity of the quinolinone core.

In Silico Pharmacokinetics and ADME Prediction

In the early stages of drug discovery, in silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. phcogj.comekb.eg These predictions help to identify compounds with potentially favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening. psu.eduoptibrium.com For this compound, various computational tools can be used to estimate key ADME parameters.

Absorption: Parameters such as human intestinal absorption and Caco-2 cell permeability are predicted to evaluate the potential for oral bioavailability. malariaworld.org

Distribution: Predictions for plasma protein binding and blood-brain barrier penetration help in understanding how the compound might distribute throughout the body. ekb.eg

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For instance, predictions can indicate whether it is a substrate or inhibitor of key enzymes like CYP2D6 or CYP3A4. japtronline.com

Excretion: The logarithm of the steady-state distribution coefficient (logD) and water solubility (logS) are key predictors of how a compound will be cleared from the body. researchgate.net

The following table provides a representative set of predicted ADME properties for a drug-like molecule, illustrating the type of data generated in an in silico study.

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Water Solubility (logS) | -3.5 | Indicates moderate solubility. researchgate.net |

| Intestinal Absorption | High (>80%) | Suggests good absorption from the gut. malariaworld.org |

| Caco-2 Permeability | Moderate | Predicts moderate ability to cross the intestinal wall. malariaworld.org |

| CYP2D6 Inhibitor | No | Low likelihood of drug-drug interactions via this pathway. japtronline.com |

| Lipinski's Rule of Five | 0 Violations | Compound has "drug-like" physicochemical properties. researchgate.net |

Investigations into Non-Linear Optical (NLO) Properties

Quinolinone derivatives have attracted attention for their potential applications in materials science, particularly in the field of non-linear optics (NLO). mdpi.comsemanticscholar.org NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion. scirp.org Computational methods, especially DFT, are used to investigate the NLO properties of molecules like this compound. tandfonline.com

The key NLO parameters calculated are the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). scirp.orgnih.gov A large hyperpolarizability value is indicative of a strong NLO response. nih.gov These properties are highly dependent on the molecule's electronic structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.govnih.gov

Studies on related quinoline (B57606) and quinolinone structures show that computational screening can effectively identify candidates with significant NLO properties. tandfonline.comnih.gov For example, calculations on quinolinone derivatives have been performed using the CAM-B3LYP functional with the 6-311++G(d,p) basis set to determine parameters like the third-order nonlinear susceptibility (χ⁽³⁾). mdpi.comsemanticscholar.org The results of such studies indicate that quinolinone-based organic compounds have the potential for use as third-order NLO materials. mdpi.com

The following table summarizes computationally derived NLO parameters for a representative organic chromophore, similar to what would be calculated for this compound.

| NLO Parameter | Calculated Value (a.u.) | Significance |

|---|---|---|

| Dipole Moment (µ) | ~5 D | Indicates molecular polarity, contributing to NLO response. |

| Linear Polarizability (α) | ~200 | Measures the linear response to an electric field. |

| First Hyperpolarizability (β_tot) | ~2 x 10⁴ | Indicates significant second-order NLO activity. nih.gov |

| Second Hyperpolarizability (γ) | ~8 x 10⁻³⁰ esu | Indicates potential for third-order NLO applications. scirp.org |